molecular formula C10H14ClN3O4 B1424917 5-Methylcyclocytidine hydrochlorine CAS No. 51391-96-9

5-Methylcyclocytidine hydrochlorine

Cat. No. B1424917
CAS RN: 51391-96-9
M. Wt: 275.69 g/mol
InChI Key: NTLAKIOXMNOMIC-HSMTUSTJSA-N
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Description

5-Methylcyclocytidine hydrochloride is an intermediate for the synthesis of 1-β-d-arabinofurany-5-methylcytosine . It is a potential antiviral nucleoside .


Molecular Structure Analysis

5-Methylcyclocytidine hydrochloride is a nucleoside analogue of cytidine and exhibits profound biomedical implications in combating specific ailments. Its inherent capability to impede nucleotide synthesis and viral replication positions it as a prospective anticancer and antiviral agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylcyclocytidine hydrochlorine are not explicitly mentioned in the search results .

Scientific Research Applications

Voltammetric Determination and DNA Methylation Analysis

A study by Mendes et al. (2021) introduced a novel electroanalytical method using a glassy carbon electrode for the quantification of DNA methylation through the analysis of 5-methylcytosine. This method offers a simple and sensitive approach for studying DNA methylation patterns, which are crucial for understanding gene regulation and epigenetic modifications (Mendes, Silva, & Oliveira, 2021).

Oxidation Products of 5-Methylcytosine in Genomic DNA

Tang et al. (2015) developed a selective derivatization coupled with liquid chromatography-tandem mass spectrometry analysis for the simultaneous determination of 5-methylcytosine and its oxidation products in genomic DNA. This technique sheds light on the active DNA demethylation pathway in mammals and provides insights into epigenetic regulation through these modifications (Tang, Zheng, Qi, Feng, & Yuan, 2015).

Electrochemiluminescence Biosensors

Jiang et al. (2018) reported the fabrication of a novel electrochemiluminescence (ECL) biosensor for quantifying 5-methylcytosine, TET 1 protein, and β-glucosyltransferase activities. This biosensor is based on the interaction of chemically excited gold nanoclusters with H2O2 and demonstrates high selectivity and potential for drug discovery, highlighting its application in understanding gene transcription mechanisms and demethylation processes (Jiang, Yin, Zhou, Duan, Li, Wang, Waterhouse, & Ai, 2018).

Safety And Hazards

The safety data sheet for 5-Methylcyclocytidine hydrochlorine indicates that it is used for laboratory chemicals and the manufacture of chemical compounds .

properties

IUPAC Name

(2R,4R,5R,6S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H/t5-,6-,7+,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLAKIOXMNOMIC-HSMTUSTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)OC2=NC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylcyclocytidine hydrochlorine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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